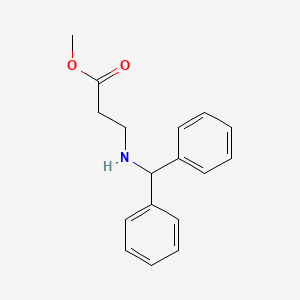

Methyl 3-(benzhydrylamino)propanoate

Description

Properties

IUPAC Name |

methyl 3-(benzhydrylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-20-16(19)12-13-18-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17-18H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVCJVAZSWBRAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(benzhydrylamino)propanoate typically involves the esterification of 3-(benzhydrylamino)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzhydrylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ester can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its various applications in scientific research, particularly in organic synthesis, medicinal chemistry, and biological studies.

Organic Synthesis

Methyl 3-(benzhydrylamino)propanoate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows it to be used as a building block for more intricate structures. Researchers have utilized it in the synthesis of pharmaceuticals and other bioactive compounds.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Potential : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, indicating potential use in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens. The results demonstrated significant inhibition zones against common bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed that this reduction was associated with increased rates of apoptosis, suggesting a promising avenue for cancer therapy development.

Mechanism of Action

The mechanism of action of methyl 3-(benzhydrylamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzhydrylamine moiety, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Furylmethylamino (5): The furan ring introduces electron-rich aromaticity, altering electronic properties compared to purely aliphatic or phenyl-based substituents . Cyclobutylamino (3): The strained cyclobutyl ring may increase reactivity in ring-opening reactions compared to benzhydryl or benzyl groups .

- Stereochemical Complexity: Compounds like 5a and 5b () exhibit stereoisomerism due to chiral centers, which is absent in methylamino or furylmethylamino derivatives. Benzhydrylamino’s planar aromatic structure likely precludes stereoisomerism .

Physicochemical and Reactivity Profiles

- Solubility: Benzhydrylamino’s hydrophobicity likely results in lower aqueous solubility compared to methylamino (logP ~1.5) or furylmethylamino (logP ~2.0) analogs. Ethyl esters (e.g., 5) may exhibit slightly higher lipophilicity than methyl esters .

- Thermal Stability: High-temperature synthesis (150°C for 5a) suggests thermal robustness, whereas methylamino derivatives (4) may require milder conditions due to simpler substituents .

Reactivity : The benzhydryl group’s electron-donating nature could enhance nucleophilic substitution at the ester carbonyl, whereas furylmethyl groups (5) might participate in electrophilic aromatic substitution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(benzhydrylamino)propanoate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves alkylation or condensation reactions, with optimization focusing on solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and catalysts such as palladium on carbon (Pd/C). For example, triethylamine is used to neutralize byproducts and improve reaction efficiency . Scaling up synthesis may require continuous flow systems to enhance reproducibility and reduce waste .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (NMR, IR). For instance, H NMR can confirm the benzhydrylamino group’s presence via aromatic proton splitting patterns (~6.8–7.4 ppm), while HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95%) .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

- Methodological Answer : Critical properties include:

- Boiling Point : ~150°C (suggests vacuum distillation for purification) .

- Melting Point : 40–44°C (indicates solid-state storage below 25°C) .

- Solubility : Hydrophobic (soluble in DMSO, ethanol); pre-dissolve in organic solvents for biological assays .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory biological activity data in studies involving this compound derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs (e.g., varying substituents on the benzhydryl group). Compare IC values in enzyme inhibition assays and validate via molecular docking to identify critical binding interactions .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in enzyme inhibition assays?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine competitive/non-competitive inhibition. Pair with fluorescent probes (e.g., FITC-labeled substrates) to monitor real-time enzyme interaction. Confirm findings with X-ray crystallography or Cryo-EM for structural insights .

Q. What methodological considerations are critical when scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Optimize solvent recovery systems to reduce environmental impact and employ continuous flow reactors for consistent heat/mass transfer. Validate batch consistency using QC protocols (e.g., in-process controls via inline FTIR) .

Q. How does the stereochemistry of this compound affect its interaction with biological targets?

- Methodological Answer : The benzhydryl group’s spatial arrangement influences receptor binding. Use chiral HPLC to separate enantiomers and test each for activity. For example, the (R)-enantiomer may show higher affinity for G-protein-coupled receptors due to steric complementarity .

Q. How should researchers address discrepancies in reported solubility and stability profiles across studies?

- Methodological Answer : Standardize storage conditions (ambient temperature, desiccated) and use differential scanning calorimetry (DSC) to assess thermal stability. For solubility, employ shake-flask methods with buffered solutions at physiological pH .

Q. What are the best practices for comparative analysis of this compound with structurally similar compounds?

- Methodological Answer : Create a SAR table comparing analogs (e.g., halogen-substituted vs. methoxy derivatives). Use molecular dynamics simulations to predict conformational flexibility and correlate with experimental IC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.